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Compound of Interest

Compound Name: Geranyl crotonate

Cat. No.: B1604941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Geranyl
crotonate, a terpene ester with applications in the fragrance and chemical industries. The

information presented herein is essential for the identification, characterization, and quality

control of this compound in research and development settings. This document details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties
Geranyl crotonate, with the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate,

is formed from the esterification of geraniol and crotonic acid[1]. Its molecular formula is

C₁₄H₂₂O₂ and it has a molecular weight of approximately 222.32 g/mol [1]. It is characterized

as a colorless mobile liquid with a fragrant odor[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for Geranyl crotonate.

¹H NMR Spectroscopy
The proton NMR spectrum of Geranyl crotonate is expected to show distinct signals for the

protons in both the geranyl and crotonate moieties. Protons on the double bonds will appear in
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the downfield region (δ 5.0-7.0 ppm), while the methyl and methylene protons will be found in

the upfield region.

Table 1: Predicted ¹H NMR Data for Geranyl Crotonate

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2' (Crotonate) 6.9 - 7.1 dq Not available

H-3' (Crotonate) 5.8 - 5.9 dq Not available

H-1 (Geranyl) 4.6 - 4.7 d Not available

H-2 (Geranyl) 5.3 - 5.4 t Not available

H-6 (Geranyl) 5.0 - 5.1 t Not available

H-4, H-5 (Geranyl) 2.0 - 2.2 m Not available

H-4' (Crotonate, CH₃) 1.8 - 1.9 dd Not available

H-8 (Geranyl, CH₃) 1.7 s Not available

H-9 (Geranyl, CH₃) 1.6 s Not available

H-10 (Geranyl, CH₃) 1.6 s Not available

Note: The data presented is based on predicted values and may vary from experimental

results.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

carbonyl carbon of the ester group is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for Geranyl Crotonate
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Carbon Predicted Chemical Shift (δ, ppm)

C-1' (C=O) 166.0 - 167.0

C-2' (=CH) 144.0 - 145.0

C-3' (=CH) 122.0 - 123.0

C-3 (Geranyl, =C) 142.0 - 143.0

C-7 (Geranyl, =C) 131.0 - 132.0

C-2 (Geranyl, =CH) 118.0 - 119.0

C-6 (Geranyl, =CH) 123.0 - 124.0

C-1 (Geranyl, -O-CH₂-) 61.0 - 62.0

C-4 (Geranyl, -CH₂-) 39.0 - 40.0

C-5 (Geranyl, -CH₂-) 26.0 - 27.0

C-4' (Crotonate, -CH₃) 18.0 - 19.0

C-8 (Geranyl, -CH₃) 16.0 - 17.0

C-9 (Geranyl, -CH₃) 25.0 - 26.0

C-10 (Geranyl, -CH₃) 17.0 - 18.0

Note: The data presented is based on predicted values and may vary from experimental

results.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Geranyl crotonate is expected to show characteristic absorption bands for the

ester functional group and the carbon-carbon double bonds.

Table 3: Predicted IR Absorption Data for Geranyl Crotonate
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Functional Group
Expected Absorption Range

(cm⁻¹)
Intensity

C=O (Ester) 1715 - 1730 Strong

C=C (Alkenyl) 1640 - 1680 Medium

C-O (Ester) 1000 - 1300 Strong

C-H (sp²) 3010 - 3100 Medium

C-H (sp³) 2850 - 2960 Strong

Note: The data presented is based on typical values for the respective functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Geranyl crotonate (C₁₄H₂₂O₂), the molecular ion peak [M]⁺ would be

expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (222.32).

Table 4: Expected Mass Spectrometry Data for Geranyl Crotonate

m/z Interpretation

222 Molecular Ion [M]⁺

136 [M - C₄H₆O₂]⁺ (Loss of crotonate group)

69 [C₅H₉]⁺ (Geranyl fragment)

41 [C₃H₅]⁺ (Allylic fragment)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Geranyl crotonate in about 0.6 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans is typically required (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual

solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As Geranyl crotonate is a liquid, a neat spectrum can be obtained by

placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the

sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds like Geranyl crotonate.
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Sample Preparation: Prepare a dilute solution of Geranyl crotonate in a volatile organic

solvent (e.g., dichloromethane or hexane).

GC-MS Setup:

Gas Chromatograph: Use a capillary column suitable for the analysis of terpenes (e.g., a

non-polar or medium-polar column). Set an appropriate temperature program for the oven

to ensure good separation of the analyte from any impurities. The injector temperature is

typically set to 250 °C.

Mass Spectrometer: Use electron ionization (EI) at a standard energy of 70 eV. Set the

mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The

instrument software will record the total ion chromatogram (TIC) and the mass spectrum for

each eluting peak.

Data Analysis: Identify the peak corresponding to Geranyl crotonate in the TIC based on its

retention time. Analyze the corresponding mass spectrum to identify the molecular ion and

characteristic fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Geranyl crotonate.
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Caption: General workflow for the spectroscopic analysis of Geranyl crotonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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